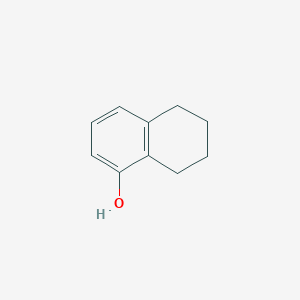

5,6,7,8-Tetrahydro-1-naphthol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,11H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWNNOCLLOHZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074570 | |

| Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-35-1 | |

| Record name | 5,6,7,8-Tetrahydro-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxytetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxytetralin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydro-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYTETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R7B5I98HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 5,6,7,8-Tetrahydro-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-1-naphthol, also known as 5-hydroxytetralin, is a valuable bicyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of fine chemicals and pharmaceutical agents.[1][2] Its unique structure, featuring a phenol ring fused to a saturated cyclohexane ring, imparts a distinct combination of aromatic and aliphatic characteristics, making it a versatile scaffold for chemical modifications. This guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and reactivity, with a focus on practical applications for researchers in the field.

Chemical and Physical Properties

This compound is a white to slightly pink crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O | |

| Molecular Weight | 148.20 g/mol | |

| Melting Point | 69-71 °C | [1] |

| Boiling Point | 264-265 °C at 705 mmHg | [1] |

| Density | 1.1 g/cm³ | [3] |

| Appearance | White to slightly pink crystalline mass | [1] |

| Solubility | Soluble in simple organic solvents | [3] |

| pKa | Not readily available | |

| LogP | 2.9 | [3] |

Structural Elucidation and Spectroscopic Analysis

The structure of this compound has been unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum displays characteristic signals for both the aromatic and aliphatic protons. The aromatic protons typically appear as multiplets in the downfield region, while the protons on the saturated ring are observed as multiplets in the upfield region.[4]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the aromatic carbons, including the carbon bearing the hydroxyl group, and the aliphatic carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy:

The IR spectrum exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Strong absorptions corresponding to C-H stretching of the aromatic and aliphatic portions are also observed, along with C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS):

The mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 148, confirming its molecular weight.[3][5]

Synthesis of this compound

The most common and industrially viable methods for the synthesis of this compound involve the partial reduction of 1-naphthol.

Catalytic Hydrogenation of 1-Naphthol

Catalytic hydrogenation is a widely used method for the synthesis of this compound.[2][4] This process involves the selective reduction of the unsubstituted aromatic ring of 1-naphthol in the presence of a catalyst.

Experimental Protocol: Catalytic Hydrogenation of 1-Naphthol [6]

-

Catalyst Preparation: In a Parr hydrogenation bottle, flush with nitrogen and add 20.0 g of 5% rhodium-on-alumina.

-

Reaction Setup: Cautiously add 25 mL of 95% ethanol to wet the catalyst. Add a solution of 40.0 g (0.278 mole) of 1-naphthol in 125 mL of 95% ethanol and 3 mL of acetic acid to the bottle.

-

Hydrogenation: Shake the mixture in a Parr apparatus at an initial hydrogen pressure of 55–60 p.s.i. The reaction is typically complete within 12 hours.

-

Work-up: Filter the catalyst by suction and wash with two 50-mL portions of ethanol.

-

Isolation: Concentrate the combined ethanol solutions using a rotary evaporator to yield a viscous residue. Dissolve the residue in 150 mL of benzene, wash with 75 mL of 10% sodium hydroxide solution, then with 75 mL of water, and finally with 75 mL of saturated sodium chloride solution. Dry the benzene solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by distillation or recrystallization.

Catalytic Hydrogenation of 1-Naphthol

Birch Reduction of 1-Naphthol

The Birch reduction offers an alternative route to this compound, proceeding through a dissolving metal reduction in liquid ammonia.[7][8] This method can provide high yields of the desired product.

Experimental Protocol: Birch Reduction of 1-Naphthol [9]

-

Reaction Setup: In a 3-L three-necked flask equipped with a dry-ice condenser, a sealed stirrer, and an inlet tube, add 108 g (0.75 mole) of α-naphthol.

-

Dissolution: Start the stirrer and add 1 L of liquid ammonia as rapidly as possible.

-

Reduction: Once the naphthol has dissolved, add 20.8 g (3.0 g-atoms) of lithium metal in small pieces at a rate that prevents excessive refluxing of the ammonia.

-

Quenching: After the addition of lithium is complete, stir the solution for an additional 20 minutes and then add 170 mL (3.0 moles) of absolute ethanol dropwise over 30–45 minutes.

-

Work-up: Remove the condenser and evaporate the ammonia in a stream of air. Dissolve the residue in 1 L of water and extract with two 100-mL portions of ether.

-

Acidification and Extraction: Carefully acidify the aqueous solution with concentrated hydrochloric acid. Extract the product with three 250-mL portions of ether.

-

Isolation: Wash the combined ether extracts with water and dry over anhydrous sodium sulfate. Remove the ether by evaporation to yield crude 5,8-dihydro-1-naphthol.

-

Final Hydrogenation: Dissolve the crude 5,8-dihydro-1-naphthol in 250 mL of ethyl acetate and hydrogenate with 3.0 g of 10% palladium on charcoal catalyst at 2–3 atm pressure in a Parr apparatus until the theoretical amount of hydrogen has been absorbed.

-

Purification: Remove the catalyst by filtration and the solvent by distillation. The resulting oil solidifies on standing and can be recrystallized from petroleum ether.

Sources

- 1. This compound | 529-35-1 [chemicalbook.com]

- 2. 5,6,7,8-TETRAHYDRO-1-NAPHTHOL_Chemicalbook [chemicalbook.com]

- 3. This compound | C10H12O | CID 68258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 1-Naphthalenol, 5,6,7,8-tetrahydro- [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Birch reduction - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Physical Properties of 5-Hydroxytetralin: A Computational and Methodological Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Hydroxytetralin

5-Hydroxytetralin, a derivative of tetralin, represents a core structural motif in a variety of biologically active compounds. Its unique combination of a hydrophilic hydroxyl group and a lipophilic tetralin framework imparts specific physicochemical characteristics that are crucial for its interaction with biological systems. A thorough understanding of its physical properties is paramount for researchers in medicinal chemistry and drug development, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This technical guide provides a comprehensive overview of the key physical properties of 5-Hydroxytetralin. In the absence of extensive experimentally-derived data in publicly accessible literature, this guide uniquely focuses on computationally predicted properties, offering valuable insights for researchers. Furthermore, it delves into the well-established experimental methodologies for determining these properties, providing a robust framework for in-house validation and further investigation.

Predicted Physicochemical Properties of 5-Hydroxytetralin

The following table summarizes the predicted physical properties of 5-Hydroxytetralin, derived from computational models. It is crucial to underscore that these are in silico predictions and should be confirmed through experimental validation. For comparative context, the experimentally determined properties of a structurally related compound, 1-Tetralol, are also provided.[1]

| Physical Property | Predicted Value for 5-Hydroxytetralin | Experimental Value for 1-Tetralol | Significance in Research and Drug Development |

| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O | Fundamental for molecular weight calculation and elemental analysis. |

| Molecular Weight | 148.20 g/mol | 148.20 g/mol | Influences diffusion rates, membrane permeability, and formulation calculations. |

| Melting Point | 75-85 °C | 28-32 °C[1] | A key indicator of purity and aids in the selection of appropriate formulation strategies (e.g., solid dosage forms). |

| Boiling Point | ~260-270 °C at 760 mmHg | 102-104 °C at 2 mmHg[1] | Important for purification by distillation and for assessing thermal stability. |

| Water Solubility | Predicted to be sparingly soluble | 5.09 g/L[1] | A critical determinant of bioavailability and formulation of aqueous-based delivery systems. |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | 2.056 (Crippen Calculated)[2] | A measure of lipophilicity, which is crucial for predicting membrane permeability and oral absorption. |

| pKa (acid dissociation constant) | ~9.5 - 10.5 (phenolic hydroxyl group) | 14.33 ± 0.20 (Predicted)[1] | Determines the ionization state at a given pH, which significantly impacts solubility, receptor binding, and membrane transport. |

Note on Predictions: The predicted values for 5-Hydroxytetralin are based on Quantitative Structure-Property Relationship (QSPR) models and cheminformatics tools. These models utilize the chemical structure to estimate physical properties based on large datasets of known compounds. While powerful, they are approximations and experimental verification is essential.

Causality Behind Experimental Choices: A Methodological Deep Dive

The determination of the physical properties of a compound like 5-Hydroxytetralin relies on a suite of well-established analytical techniques. The choice of a specific method is dictated by the property being measured, the required accuracy, and the available instrumentation.

Melting Point Determination: The Capillary Method

The melting point is a fundamental property that provides a quick and reliable indication of a compound's purity. A sharp melting range (typically less than 1°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Principle: The capillary melting point method involves heating a small, powdered sample in a sealed capillary tube and observing the temperature at which the solid transitions to a liquid.

Experimental Workflow:

Caption: Workflow for Melting Point Determination by the Capillary Method.

Solubility Determination: The Shake-Flask Method

Solubility is a critical parameter in drug development, influencing everything from oral bioavailability to the feasibility of intravenous formulations. The shake-flask method is a classic and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: A surplus of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Experimental Protocol:

-

Preparation of Saturated Solution: Add an excess amount of 5-Hydroxytetralin to a known volume of the desired solvent (e.g., water, ethanol, buffer at a specific pH) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to remove any suspended particles.

-

Quantification: Analyze the concentration of 5-Hydroxytetralin in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination: Potentiometric Titration

The pKa value is a measure of the acidity of the phenolic hydroxyl group in 5-Hydroxytetralin. This property is crucial as it dictates the charge state of the molecule at different physiological pH values, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (5-Hydroxytetralin) while monitoring the pH of the solution with a pH meter. The pKa is determined from the titration curve.

Logical Relationship for pKa Determination:

Caption: Logical flow for pKa determination via potentiometric titration.

Spectroscopic Profile of 5-Hydroxytetralin

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: Predicted ¹H NMR chemical shifts for 5-Hydroxytetralin would show distinct signals for the aromatic protons, the benzylic protons, and the aliphatic protons of the tetralin ring, as well as a signal for the hydroxyl proton.

-

¹³C NMR: The predicted ¹³C NMR spectrum would display signals corresponding to the different carbon environments in the molecule, including the aromatic carbons, the aliphatic carbons of the tetralin ring, and the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The predicted IR spectrum of 5-Hydroxytetralin would be expected to show characteristic absorption bands for:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-O stretch: A band in the region of 1000-1260 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

-

Aliphatic C-H stretch: Bands just below 3000 cm⁻¹.

Conclusion: A Foundation for Further Research

This technical guide has provided a comprehensive, albeit computationally focused, overview of the key physical properties of 5-Hydroxytetralin. The presented predicted data, coupled with detailed methodologies for experimental determination, offers a solid foundation for researchers and drug development professionals. By understanding and validating these fundamental properties, scientists can make more informed decisions in the design, synthesis, and formulation of novel therapeutic agents based on the 5-Hydroxytetralin scaffold. The clear distinction between predicted and experimental data underscores the importance of rigorous experimental verification in the scientific process.

References

-

ChemBK. 1-Tetralinol - Physico-chemical Properties. (2024). Available at: [Link].

-

Cheméo. Chemical Properties of 1-Tetralol (CAS 5929-35-1). (n.d.). Available at: [Link].

Sources

An In-Depth Technical Guide to the Solubility of 5,6,7,8-Tetrahydro-1-naphthol in Common Laboratory Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 5,6,7,8-Tetrahydro-1-naphthol (also known as 5-Hydroxytetralin), a crucial intermediate in organic synthesis and drug development.[1][2][3] Intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document moves beyond a simple tabulation of data to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the interplay between molecular structure and solvent properties, and provide a robust experimental framework for determining solubility in your specific laboratory context.

Understanding the Molecule: Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is paramount to predicting its solubility. This compound is a derivative of 1-naphthol, hydrogenated at positions 5, 6, 7, and 8.[2][3][4] This structural modification has significant implications for its solubility profile.

The molecule possesses a bicyclic structure composed of a benzene ring fused to a cyclohexane ring. The key functional groups influencing its solubility are the hydroxyl (-OH) group on the aromatic ring and the nonpolar saturated carbocyclic ring.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | [3] |

| Molecular Weight | 148.20 g/mol | |

| Appearance | White to slightly pink crystalline mass | [1][2] |

| Melting Point | 69-71 °C | [1][2] |

| Boiling Point | 264-265 °C at 705 mmHg | [2] |

| Density | Approximately 1.1 g/cm³ | [1][3] |

The presence of the hydroxyl group allows for hydrogen bonding, suggesting potential solubility in polar protic solvents. However, the sizable hydrophobic tetracyclic backbone will contribute significantly to its solubility in nonpolar solvents. This duality is central to understanding its behavior in different solvent systems.

The Principle of "Like Dissolves Like": A Predictive Analysis

The adage "like dissolves like" is a cornerstone of solubility theory, stating that substances with similar polarities are more likely to be soluble in one another.[5][6] We can apply this principle to predict the solubility of this compound across a spectrum of common laboratory solvents.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents are characterized by the presence of O-H or N-H bonds, making them capable of both donating and accepting hydrogen bonds. The hydroxyl group of this compound can engage in hydrogen bonding with these solvents. However, the large, nonpolar tetralin structure will likely limit its solubility in highly polar solvents like water. We can predict that as the alkyl chain of the alcohol solvent increases (e.g., from methanol to ethanol to propanol), the solubility of this compound will likely increase due to the growing nonpolar character of the solvent.

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO))

These solvents possess a dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors but not donors. While the hydroxyl group of this compound can donate a hydrogen bond to these solvents, the interaction will be less extensive than with protic solvents. The overall polarity of these solvents will play a significant role. Solvents like acetone and THF, with moderate polarity, are expected to be good solvents for this compound.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents have low dielectric constants and are incapable of significant hydrogen bonding. The nonpolar, hydrophobic tetralin backbone of this compound will have a strong affinity for these solvents. Therefore, good solubility is anticipated in this class of solvents.

A Framework for Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for precise quantitative data. The following protocol provides a robust and self-validating method for assessing the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, THF, hexane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The key is to have undissolved solid remaining after equilibration.

-

Accurately add a known volume of each test solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials and vortex vigorously for 1-2 minutes to ensure good initial mixing.

-

Place the vials in a constant temperature shaker or bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is saturated.

-

-

Sample Preparation for Analysis:

-

Carefully remove the vials from the shaker/bath. Allow the undissolved solid to settle.

-

Withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is critical to remove any undissolved particulates.

-

Prepare a series of accurate dilutions of the filtered supernatant with the same solvent.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC with a UV detector).

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the saturated solution from the calibration curve, accounting for the dilution factors.

-

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by:

-

Use of Excess Solute: This guarantees that the solution reaches saturation.

-

Constant Temperature Equilibration: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

-

Filtration: This step ensures that only the dissolved solute is being quantified.

-

Validated Analytical Method: A robust and validated quantification method is essential for accurate results.

Predicted Solubility Profile

Based on the theoretical principles and the structure of this compound, the following qualitative solubility profile is anticipated:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | The large, nonpolar tetralin backbone dominates the molecule's character. |

| Polar Aprotic | Acetone, THF, Ethyl Acetate | Moderate to High | These solvents have polarities that can accommodate both the polar hydroxyl group and the nonpolar ring system. |

| Polar Protic | Ethanol, Methanol | Moderate | The hydroxyl group can hydrogen bond with the solvent, but the nonpolar part of the molecule limits solubility. |

| Highly Polar | Water | Low | The large hydrophobic region of the molecule is not effectively solvated by water molecules. |

One source indicates slight solubility in chloroform and methanol, which aligns with these predictions.

Conclusion

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Home Sunshine Pharma. (n.d.). This compound CAS 529-35-1.

- ChemicalBook. (2025). This compound | 529-35-1.

- ECHEMI. (n.d.). 529-35-1, this compound Formula.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- PubChem. (n.d.). This compound | C10H12O | CID 68258.

- Sigma-Aldrich. (n.d.). This compound 99 529-35-1.

- ResearchGate. (2025). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- Fisher Scientific. (n.d.). This compound, 99%.

- ChemicalBook. (n.d.). 529-35-1(this compound) Product Description.

- Unknown. (2023). Solubility of Organic Compounds.

- University of Rochester. (2026). Solvents and Polarity.

- Benchchem. (n.d.). This compound | 529-35-1.

- Khan Academy. (n.d.). Solubility of organic compounds (video).

- PubMed. (n.d.). Cholesterol solubility in organic solvents.

- NIST. (n.d.). 1-Naphthalenol, 5,6,7,8-tetrahydro-.

- Korovina, N. (2020). Principles of Solubility in Organic Chemistry. YouTube.

Sources

- 1. This compound CAS 529-35-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | 529-35-1 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C10H12O | CID 68258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

5,6,7,8-Tetrahydro-1-naphthol molecular weight and formula

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1-naphthol: Synthesis, Characterization, and Applications

Abstract

This compound, also known as 5-hydroxytetralin, is a pivotal chemical intermediate whose unique structural features—a fused aliphatic and aromatic ring system coupled with a reactive hydroxyl group—make it a valuable scaffold in organic synthesis. This guide provides a comprehensive technical overview of its molecular characteristics, synthesis methodologies, spectroscopic signature, and key applications, particularly in the realm of drug development. Authored for researchers, medicinal chemists, and process development scientists, this document synthesizes fundamental data with mechanistic insights and practical protocols to serve as an authoritative resource.

Core Molecular and Physicochemical Profile

This compound is a derivative of naphthol in which one of the aromatic rings is fully hydrogenated.[1][2] This structural modification imparts a distinct set of physical and chemical properties compared to its fully aromatic parent, 1-naphthol.

The molecular formula of the compound is C₁₀H₁₂O , and it has a molecular weight of approximately 148.20 g/mol .[3][4]

Caption: Chemical structure of this compound (C₁₀H₁₂O).

Physicochemical Properties

The compound typically appears as a white to slightly pink crystalline mass.[1][5] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and process control.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O | [3][6] |

| Molecular Weight | 148.20 g/mol | [2][4] |

| CAS Number | 529-35-1 | [4][7] |

| Appearance | White to slightly pink crystalline mass | [1][5] |

| Melting Point | 69-71 °C | [3][5] |

| Boiling Point | 264-268.2 °C (at 760 mmHg) | [5][6] |

| Density | ~1.1 g/cm³ | [5][6] |

| Flash Point | 122.6 °C | [5] |

| Solubility | Soluble in simple organic solvents | [8] |

| InChI Key | SCWNNOCLLOHZIG-UHFFFAOYSA-N | [3][7] |

Synthesis and Mechanistic Considerations

The most prevalent and industrially significant method for synthesizing this compound is the regioselective catalytic hydrogenation of 1-naphthol.[1][9] This transformation is challenging because it requires the selective reduction of one of the two aromatic rings while preserving the hydroxyl group. The choice of catalyst and reaction conditions is therefore critical to achieving high yield and selectivity, avoiding over-reduction to the fully saturated decalin system or reduction of the substituted ring.

Catalytic Hydrogenation of 1-Naphthol

Catalytic systems based on noble metals such as platinum (Pt), palladium (Pd), and ruthenium (Ru) are often employed.[9] Nickel-based catalysts have also been explored as a more cost-effective alternative.[9] The reaction involves the addition of hydrogen across the unsubstituted aromatic ring of 1-naphthol, a process favored due to the electronic effects of the hydroxyl group.

Caption: Generalized workflow for the synthesis via catalytic hydrogenation.

Experimental Protocol: Birch Reduction followed by Hydrogenation

A well-documented, high-yield synthesis involves a two-step process: a Birch reduction of 1-naphthol to 5,8-dihydro-1-naphthol, followed by catalytic hydrogenation to the final product. This method, detailed in Organic Syntheses, provides excellent control and yield.[10]

Step 1: Birch Reduction of 1-Naphthol

-

Set up a 3-liter three-necked flask equipped with a dry-ice condenser, a sealed mechanical stirrer, and a gas inlet tube in a fume hood.

-

Charge the flask with 108 g (0.75 mol) of 1-naphthol.

-

With rapid stirring, add 1 L of liquid ammonia. Stir until the naphthol is fully dissolved (~10 minutes).

-

Add 20.8 g (3.0 g-atoms) of lithium metal in small pieces at a rate that prevents excessive reflux of the ammonia (~45 minutes).

-

After the addition is complete, stir for an additional 20 minutes.

-

Slowly add 170 mL (3.0 mol) of absolute ethanol dropwise over 30-45 minutes.

-

Remove the condenser and allow the ammonia to evaporate with the aid of a gentle stream of air.

-

Dissolve the residue in 1 L of water and extract twice with 100 mL portions of ether to remove any non-acidic impurities.

-

Carefully acidify the aqueous solution with concentrated hydrochloric acid.

-

Extract the resulting product with three 250 mL portions of ether.

-

Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the ether to yield crude 5,8-dihydro-1-naphthol.

Step 2: Catalytic Hydrogenation

-

Dissolve the crude 5,8-dihydro-1-naphthol (106–108 g) in 250 mL of ethyl acetate.

-

Add 3.0 g of 10% palladium on charcoal catalyst.

-

Hydrogenate the mixture in a Parr apparatus at 2–3 atm of hydrogen pressure until the theoretical amount of hydrogen is absorbed (~45 minutes).

-

Remove the catalyst by filtration.

-

Remove the solvent by distillation to yield the crude this compound as an oil that quickly solidifies.

-

Recrystallize the solid from petroleum ether (e.g., b.p. 88–98°C) to yield 93–97 g of the purified product.[10]

Spectroscopic and Structural Characterization

Unambiguous characterization of this compound is essential for confirming its identity and purity. This is achieved through a combination of spectroscopic techniques.

| Technique | Key Observables and Interpretation |

| ¹H NMR | The proton NMR spectrum provides distinct signals for the aromatic and aliphatic protons. Aromatic protons typically appear as multiplets in the downfield region, while the protons on the saturated ring (at positions 5, 6, 7, and 8) appear as complex multiplets in the upfield region. The phenolic proton (OH) will appear as a broad singlet.[7][11] |

| ¹³C NMR | The carbon NMR spectrum shows ten distinct signals. The aromatic carbons, particularly the carbon bearing the hydroxyl group, are deshielded and appear downfield. The four sp³-hybridized carbons of the aliphatic ring appear in the upfield region.[7] |

| IR Spectroscopy | The infrared spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aromatic ring are observed just above 3000 cm⁻¹, while those for the aliphatic ring are seen just below 3000 cm⁻¹. Aromatic C=C stretching bands appear in the 1500-1600 cm⁻¹ region. |

| Mass Spectrometry | Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 148).[4][12] |

Chemical Reactivity and Applications in Drug Discovery

The bifunctional nature of this compound, with its nucleophilic hydroxyl group and an aromatic ring capable of electrophilic substitution, makes it a highly versatile intermediate in organic synthesis.[7]

Precursor for Antiviral and Antitumor Agents

This molecule is a critical starting material for the synthesis of complex pharmaceuticals.

-

Antiviral Prodrugs: It has been used as a reagent in the synthesis of phosphonamidate and phosphonodiamidate prodrugs of adefovir and tenofovir, which are cornerstone therapies for HIV infections.[1] The tetralinol moiety is used to mask the phosphonate group, improving the drug's oral bioavailability.

-

Antitumor Agents: Derivatives of this compound have been synthesized and investigated as potent antitumor agents, highlighting the value of the tetralin scaffold in medicinal chemistry.[1]

Caption: Role of this compound in prodrug development.

Isomerization and Further Derivatization

Under strong acidic conditions, this compound can undergo a reversible isomerization to form 5,6,7,8-tetrahydro-2-naphthol.[7][9] This reaction provides a pathway to other substituted tetralin derivatives. The 2-naphthol isomer is also commercially important as an intermediate for the synthesis of the antifungal agent Liranaftate.[13]

Safety, Handling, and Storage

As a chemical reagent, this compound must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It can be harmful if swallowed.[2]

-

Personal Protective Equipment (PPE): When handling, wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. If dust is generated, use a dust mask or work in a ventilated hood.[14]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Ensure adequate ventilation at the workplace.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is an enabling building block for advanced organic synthesis. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity have cemented its role in the development of complex molecules, most notably in the pharmaceutical industry. This guide has provided the core technical knowledge required for its effective use, from synthesis and characterization to safe handling and application. As the demand for novel therapeutics continues to grow, the importance of such foundational intermediates will undoubtedly increase.

References

-

This compound CAS 529-35-1 - Home Sunshine Pharma. [Link]

-

1-Naphthalenol, 5,6,7,8-tetrahydro- - NIST WebBook. [Link]

-

This compound | C10H12O | CID 68258 - PubChem. [Link]

-

ar-TETRAHYDRO-α-NAPHTHOL - Organic Syntheses Procedure. [Link]

-

1-Naphthalenol, 5,6,7,8-tetrahydro- - NIST WebBook. [Link]

-

5,6,7,8-Tetrahydro-2-naphthol | C10H12O | CID 14305 - PubChem. [Link]

-

1-Naphthalenol, 5,6,7,8-tetrahydro- - NIST WebBook. [Link]

-

1-Naphthalenol, 5,6,7,8-tetrahydro- - NIST WebBook. [Link]

-

1-Naphthol - Wikipedia. [Link]

Sources

- 1. This compound | 529-35-1 [chemicalbook.com]

- 2. This compound | C10H12O | CID 68258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS: 529-35-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 1-Naphthalenol, 5,6,7,8-tetrahydro- [webbook.nist.gov]

- 5. This compound CAS 529-35-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 9. 5,6,7,8-TETRAHYDRO-1-NAPHTHOL_Chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound(529-35-1) 1H NMR [m.chemicalbook.com]

- 12. 1-Naphthalenol, 5,6,7,8-tetrahydro- [webbook.nist.gov]

- 13. innospk.com [innospk.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. This compound | 529-35-1 | FT00059 [biosynth.com]

The Tetralin Scaffold: A Privileged Core in Drug Discovery and Development

An In-depth Technical Guide to the Biological Activities of Tetralin Derivatives

Abstract

The tetralin (1,2,3,4-tetrahydronaphthalene) nucleus is a fascinating and versatile bicyclic hydrocarbon scaffold that has garnered significant attention in medicinal chemistry. Its unique conformational properties and synthetic tractability have established it as a "privileged structure" in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by tetralin derivatives, with a particular focus on their anticancer, neuroprotective, and antimicrobial potential. We will delve into the molecular mechanisms underpinning these activities, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) data. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

The Tetralin Core: A Foundation for Diverse Bioactivity

The tetralin scaffold is a key structural element in a variety of biologically active compounds, including both natural products and synthetic molecules.[1] Its presence in clinically successful drugs, such as the anthracycline antibiotics (e.g., doxorubicin, daunorubicin) used in cancer chemotherapy and the antidepressant sertraline, underscores its therapeutic relevance.[2][3] The conformational flexibility of the partially saturated ring, combined with the aromatic portion, allows for diverse interactions with biological targets. This inherent versatility has spurred extensive research into the synthesis and biological evaluation of novel tetralin derivatives.[1]

Anticancer Activities of Tetralin Derivatives

The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Tetralin derivatives have emerged as a promising class of compounds with a wide spectrum of antitumor activities, targeting various hallmarks of cancer.[4]

Mechanisms of Anticancer Action

Tetralin derivatives exert their anticancer effects through multiple mechanisms, including:

-

DNA Intercalation and Topoisomerase II Inhibition: The planar aromatic ring of certain tetralin derivatives allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription. This is a well-established mechanism for anthracycline antibiotics, which feature a tetralin core.[3][5] Furthermore, some derivatives act as topoisomerase II inhibitors, trapping the enzyme-DNA complex and leading to double-strand breaks and ultimately, apoptosis.[1]

-

Induction of Apoptosis: A significant number of tetralin derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, characterized by the modulation of the Bax/Bcl-2 protein ratio, leading to the release of cytochrome c and the activation of caspase cascades.[2] Some compounds have also been observed to cause cell cycle arrest at different phases.

-

Inhibition of Angiogenesis (VEGFR-2 Kinase Inhibition): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.[6] Several tetralin-based compounds have been developed as potent inhibitors of VEGFR-2 kinase, thereby blocking the downstream signaling pathways that promote angiogenesis.[7]

-

Survivin Inhibition: Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in most human cancers but not in normal tissues, making it an attractive target for cancer therapy.[8] Novel tetralin-containing scaffolds have been designed to inhibit survivin, leading to increased apoptosis and reduced tumor growth.[9]

Signaling Pathway of VEGFR-2 Inhibition

Caption: VEGFR-2 signaling and the point of inhibition by tetralin derivatives.

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative activities of tetralin derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify their potency.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Tetralin-6-yl-pyrazoline derivative (3a) | HeLa (Cervical) | 3.5 (µg/mL) | [4] |

| MCF-7 (Breast) | 4.5 (µg/mL) | [4] | |

| Thiazoline-tetralin derivative (4e) | MCF-7 (Breast) | Not specified, but showed high antitumor efficiency | [1] |

| Thiazoline-tetralin derivatives (4f, 4g, 4h) | A549 (Lung) | Lower than cisplatin | [1] |

| Longifolene-derived tetralin pyrimidine (5m) | MGC-803 (Gastric) | 1.42 | Not in results |

| Longifolene-derived tetralin pyrimidine (5l) | T24 (Bladder) | 1.79 | Not in results |

| Quinoxaline-based survivin inhibitor (7I14) | PC-3 (Prostate) | ~7-20 fold lower than parent compound | [9] |

Experimental Protocols for Anticancer Activity Evaluation

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Workflow for MTT Assay

Caption: A typical workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the tetralin derivatives and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

-

Cell Treatment: Treat cells with the tetralin derivative at its IC₅₀ concentration for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

Step-by-Step Protocol:

-

Reaction Setup: In a 96-well plate, add the kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

-

Inhibitor Addition: Add the tetralin derivative at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding purified recombinant VEGFR-2 kinase.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

-

Detection: Stop the reaction and measure the remaining ATP using a luminescence-based reagent (e.g., Kinase-Glo®). A higher luminescent signal indicates greater inhibition of kinase activity.

Neuroprotective Activities of Tetralin Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing health challenge. The multifactorial nature of these diseases necessitates the development of multi-target drugs. Tetralin derivatives have shown promise as neuroprotective agents by targeting key pathological pathways.

Mechanisms of Neuroprotective Action

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[10] Several tetralin derivatives have been identified as potent AChE inhibitors.[10][11]

-

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme involved in the degradation of dopamine. Its inhibition can increase dopamine levels in the brain, which is beneficial in Parkinson's disease. Some tetralin derivatives have demonstrated significant MAO-B inhibitory activity.[11]

-

Inhibition of Amyloid-β Aggregation: The aggregation of amyloid-β (Aβ) peptides into senile plaques is a hallmark of Alzheimer's disease. Certain tetralin derivatives have been shown to inhibit the self-induced aggregation of Aβ peptides and even disaggregate pre-formed fibrils.[11]

Quantitative Data on Neuroprotective Activity

| Compound Class | Target | IC₅₀ (µM) | Reference |

| α, β-unsaturated carbonyl-based tetralone (3f) | AChE | 0.045 | [11] |

| MAO-B | 0.88 | [11] | |

| Thiazoline-tetralin derivative (4h) | AChE | 49.92% inhibition at 80 µg/mL | [10] |

Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method for measuring AChE activity.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and the substrate acetylthiocholine iodide (ATCI).

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the tetralin derivative at various concentrations.

-

Enzyme Addition: Add the AChE enzyme solution to initiate the reaction.

-

Substrate Addition: After a brief pre-incubation, add the ATCI substrate.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Antimicrobial Activities of Tetralin Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Tetralin derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[1]

Mechanisms of Antimicrobial Action

-

Antibacterial Mechanisms: Some tetralone derivatives have been shown to disrupt the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and cell death.[1] Another identified mechanism is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in bacterial folate metabolism.[1]

-

Antifungal Mechanisms: The primary mode of action for many antifungal tetralin derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][4]

Quantitative Data on Antimicrobial Activity

The antimicrobial activity is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Aminoguanidine-tetralone derivative (2D) | Staphylococcus aureus | 0.5 | [1] |

| MRSA-2 | 1 | [1] | |

| 2-Aminotetralin derivative (10b) | Fluconazole-resistant Candida albicans | More potent than control drugs | [2] |

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method for determining the MIC of an antimicrobial agent.

Workflow for Broth Microdilution

Sources

- 1. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. docs.abcam.com [docs.abcam.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

The Bifunctional Reactivity of 5,6,7,8-Tetrahydro-1-naphthol: A Technical Guide for Synthetic Applications

Introduction: A Versatile Scaffold in Chemical Synthesis

5,6,7,8-Tetrahydro-1-naphthol, also known as 5-hydroxytetralin, is a valuable bifunctional intermediate in organic synthesis. Its structure, which marries a phenolic hydroxyl group with a partially saturated bicyclic aromatic system, offers a unique combination of reactive sites. This guide provides an in-depth exploration of the reactivity of the hydroxyl group in this compound, offering insights into its behavior as a nucleophile and as a directing group in electrophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule. The tetralin framework is a common structural motif in many biologically active compounds, making the ability to functionalize this scaffold highly valuable.[1]

Structural and Electronic Landscape of the Hydroxyl Group

The reactivity of the hydroxyl group in this compound is fundamentally governed by its electronic environment. As a phenolic hydroxyl group, the oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This has two major consequences:

-

Nucleophilicity: The hydroxyl group itself is a moderate nucleophile. However, upon deprotonation to the phenoxide, its nucleophilicity is significantly enhanced, making it amenable to a range of substitution reactions.

Reactivity of the Hydroxyl Group as a Nucleophile

The nucleophilic character of the hydroxyl group is most commonly exploited in O-alkylation and O-acylation reactions.

O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alkoxide and a primary alkyl halide via an SN2 reaction.[2] For this compound, this reaction proceeds by first deprotonating the hydroxyl group with a suitable base to form the corresponding naphthoxide anion, which then acts as a potent nucleophile.

Causality in Experimental Design:

-

Choice of Base: A base strong enough to deprotonate the phenolic hydroxyl group is required. Common choices include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The choice of base can be influenced by the solvent and the desired reaction temperature. For instance, NaOH is often used in alcoholic solvents, while NaH is a powerful, non-nucleophilic base suitable for use in aprotic polar solvents like DMF or DMSO.

-

Choice of Alkylating Agent: The reaction is most efficient with primary alkyl halides (e.g., methyl iodide, ethyl bromide) as they are less sterically hindered and favor the SN2 mechanism.[3] Secondary and tertiary alkyl halides are more prone to elimination side reactions.

-

Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred as they can solvate the cation of the base without solvating the nucleophilic anion, thus increasing its reactivity.[2]

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis

| Parameter | Recommended Conditions | Rationale |

| Base | NaOH, K₂CO₃, NaH | Sufficiently strong to deprotonate the phenol. |

| Alkylating Agent | Primary Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | Favors SN2 over elimination. |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic, enhances nucleophilicity. |

| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

Experimental Protocol: Synthesis of 1-Methoxy-5,6,7,8-tetrahydronaphthalene

This protocol is adapted from the well-established Williamson ether synthesis of naphthols and phenols.

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

-

Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired ether.

Diagram 1: Williamson Ether Synthesis Workflow

Caption: Workflow for the Williamson ether synthesis.

O-Acylation: Ester Formation

O-acylation of this compound to form the corresponding ester is readily achieved using an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base.

Causality in Experimental Design:

-

Acylating Agent: Acyl chlorides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride) are common choices due to their high reactivity.

-

Base: A non-nucleophilic base, such as pyridine or triethylamine, is typically used to neutralize the HCl or carboxylic acid byproduct generated during the reaction. Pyridine can also act as a nucleophilic catalyst.

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydro-1-naphthyl Acetate

-

Reaction Setup: Dissolve this compound (1.0 eq) in pyridine at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

-

Acylation: Slowly add acetic anhydride (1.2 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

The Hydroxyl Group as a Director in Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS). The lone pairs on the oxygen atom stabilize the arenium ion intermediate when the electrophile attacks at the ortho and para positions. For this compound, the likely positions for electrophilic attack are C2 and C4.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. The regioselectivity is highly dependent on the reaction conditions.

Causality in Experimental Design:

-

Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common and potent nitrating agent. However, due to the activating nature of the hydroxyl group, milder conditions, such as dilute nitric acid, may be sufficient and can help to avoid over-nitration and oxidation side reactions.

-

Temperature: These reactions are typically run at low temperatures (0-20 °C) to control the exothermicity and improve selectivity.

Experimental Protocol: Nitration of this compound

This protocol is adapted from the nitration of a structurally similar naphthol.[4]

-

Dissolution: Dissolve this compound (1.0 eq) in diethyl ether.

-

Addition of Nitrating Agent: Cool the solution to 15-20 °C and add 60% nitric acid (1.1 eq) dropwise with vigorous stirring over 1 hour.

-

Reaction: Maintain the temperature and continue stirring for an additional hour after the addition is complete.

-

Work-up: Carefully quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the resulting nitro-substituted product by column chromatography.

Diagram 2: Electrophilic Aromatic Substitution Mechanism

Caption: General mechanism for electrophilic aromatic substitution.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The resulting aryl ketone is deactivated towards further substitution, preventing polyacylation.[5]

Causality in Experimental Design:

-

Lewis Acid Catalyst: A stoichiometric amount of a strong Lewis acid like AlCl₃ is generally required because it complexes with both the acylating agent and the product ketone.[6]

-

Solvent: Anhydrous, non-polar solvents like dichloromethane or carbon disulfide are used to prevent reaction with the Lewis acid.

Experimental Protocol: Friedel-Crafts Acylation of this compound

This protocol is a general procedure for Friedel-Crafts acylation of an activated aromatic ring.[7]

-

Catalyst Suspension: In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C. In a separate flask, prepare a solution of this compound (1.0 eq) and acetyl chloride (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the AlCl₃ suspension over 30-60 minutes.

-

Reaction: Stir the mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by 1M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Characterization of Products

The successful synthesis of derivatives of this compound can be confirmed using standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Aromatic protons (δ ~6.5-7.0 ppm), Aliphatic protons on the saturated ring (δ ~1.7-2.8 ppm), Hydroxyl proton (variable, broad singlet). |

| ¹³C NMR | Aromatic carbons (δ ~110-155 ppm), Aliphatic carbons (δ ~20-30 ppm). |

| IR | Broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1200 cm⁻¹), Aromatic C=C stretches (~1600, 1500 cm⁻¹), Aliphatic C-H stretches (~2800-3000 cm⁻¹). |

Note: Specific peak positions can be found in public databases such as PubChem and the NIST WebBook.[1][8]

Conclusion

The hydroxyl group of this compound exhibits a rich and synthetically useful reactivity profile. Its phenolic nature allows for straightforward deprotonation to a potent nucleophile, enabling efficient O-alkylation and O-acylation reactions. Furthermore, its strong activating and ortho-, para-directing influence facilitates a range of electrophilic aromatic substitution reactions, providing a means to further functionalize the aromatic ring. A thorough understanding of these reactivity patterns, coupled with careful selection of reagents and reaction conditions, empowers the synthetic chemist to effectively utilize this compound as a key building block in the construction of more complex molecular architectures for applications in medicinal chemistry and materials science.

References

-

PrepChem.com. Synthesis of 1-nitro-5, 6, 7, 8-tetrahydro-2-naphthol. Available from: [Link]

- Williamson Ether Synthesis. (n.d.). In Chemistry LibreTexts. Retrieved from a general chemistry resource on the topic.

-

Amanote Research. Synthesis of 5, 6, 7, 8-Tetrahydro-1, 6-Naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Available from: [Link]

-

ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. Available from: [Link]

-

Organic Syntheses. ar-TETRAHYDRO-α-NAPHTHOL. Available from: [Link]

-

Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

Journal of Chemical Education. Nitration of Naphthol: A Laboratory Experiment. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Organic Syntheses. dimethyl sulfate. Available from: [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. Available from: [Link]

-

Khan Academy. Friedel-Crafts acylation. Available from: [Link]

-

Khan Academy. Williamson ether synthesis. Available from: [Link]

-

ResearchGate. (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available from: [Link]

-

YouTube. Friedel-Crafts Acylation. Available from: [Link]

-

Indian Academy of Sciences. Regioselective nitration of aromatic substrates in zeolite cages. Available from: [Link]

- Regioselectivities of Nitration of Toluene on Bentonite Catalysts by the Use of Alkyl Nitrates. (n.d.). Retrieved from a general chemistry resource on the topic.

-

ResearchGate. Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation | Request PDF. Available from: [Link]

-

National Institutes of Health. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][10]naphthyrin-5(6H)-one. Available from: [Link]

-

Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]

- Google Patents. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.

-

Scirp.org. Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather. Available from: [Link]

-

Fisher Scientific. This compound, 99%. Available from: [Link]

-

National Institutes of Health. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Available from: [Link]

-

PubMed. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Available from: [Link]

-

Cheméo. Chemical Properties of 1-Tetralol (CAS 5929-35-1). Available from: [Link]

-

ResearchGate. (PDF) Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Available from: [Link]

-

PubChemLite. This compound (C10H12O). Available from: [Link]

-

Wikipedia. 1-Tetralone. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for 1-Tetralone (HMDB0248243). Available from: [Link]

-

Organic Syntheses. Octanoic acid, 7-oxo-, methyl ester. Available from: [Link]

-

PubChem. (+-)-5-Hydroxytryptophan. Available from: [Link]

-

PubMed. 8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells. Available from: [Link]

-

Wikipedia. 8-OH-DPAT. Available from: [Link]

Sources

- 1. 1-Naphthalenol, 5,6,7,8-tetrahydro- [webbook.nist.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | C10H12O | CID 68258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5,6,7,8-TETRAHYDRO-1-NAPHTHOL_Chemicalbook [chemicalbook.com]

- 10. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide to Electrophilic Aromatic Substitution Reactions on 5,6,7,8-Tetrahydro-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydro-1-naphthol, also known as 5-hydroxytetralin, is a key structural motif and a versatile intermediate in the synthesis of a wide array of biologically active compounds and pharmaceutical agents.[1][2] Its unique architecture, featuring a hydroxyl-activated aromatic ring fused to a saturated carbocycle, presents a distinct landscape for chemical modifications. This technical guide provides a comprehensive exploration of electrophilic aromatic substitution (EAS) reactions on this scaffold. It delves into the mechanistic underpinnings, regioselective outcomes, and practical experimental protocols for key transformations including halogenation, nitration, Friedel-Crafts acylation, and formylation. By synthesizing theoretical principles with field-proven methodologies, this document aims to equip researchers with the knowledge to effectively functionalize the this compound core for applications in medicinal chemistry and materials science.

Introduction: The Strategic Importance of the this compound Scaffold

The this compound framework is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse pharmacological activities.[2] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological targets, while the phenolic hydroxyl group offers a handle for further derivatization and can participate in crucial hydrogen bonding interactions. The aromatic ring serves as a platform for introducing various substituents to modulate properties such as potency, selectivity, and pharmacokinetics.

Electrophilic aromatic substitution is a cornerstone of synthetic organic chemistry for the functionalization of aromatic rings.[3] In the context of this compound, the interplay between the activating, ortho-, para-directing hydroxyl group and the fused, weakly activating alkyl portion of the tetralin ring governs the regiochemical outcome of these reactions. A thorough understanding of these directing effects is paramount for the rational design of synthetic routes to novel derivatives.

Synthesis of this compound

The primary route to this compound involves the partial hydrogenation of 1-naphthol. This can be achieved through various catalytic methods, including the use of noble metal catalysts such as platinum and palladium.[1] An alternative, high-yielding laboratory preparation involves a two-step sequence starting from α-naphthol. The first step is a Birch reduction using lithium in liquid ammonia, followed by the catalytic hydrogenation of the resulting 5,8-dihydro-1-naphthol intermediate.[4]

Regioselectivity in Electrophilic Aromatic Substitution of this compound

The regioselectivity of EAS reactions on this compound is primarily dictated by the powerful activating and ortho-, para-directing effect of the hydroxyl group. The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho (position 2) and para (position 4) carbons and stabilizing the corresponding cationic intermediates (arenium ions). The fused saturated ring can be considered as an alkyl substituent, which is also weakly activating and ortho-, para-directing.

In this specific substrate, the directing effects of the hydroxyl group and the fused alkyl ring reinforce each other, strongly favoring substitution at positions 2 and 4. Due to the steric hindrance imposed by the adjacent fused ring at position 8, electrophilic attack at position 2 is generally less favored than at the more accessible para position (position 4). Therefore, the major product in most EAS reactions on this compound is the 4-substituted derivative.

Caption: Regioselectivity in EAS of this compound.

Halogenation: Introduction of Halogen Atoms

Halogenation, particularly bromination and chlorination, is a fundamental EAS reaction. For this compound, this reaction proceeds readily to introduce a halogen atom onto the aromatic ring, primarily at the 4-position.

Bromination

The bromination of this compound can be achieved using molecular bromine in a suitable solvent like carbon tetrachloride. The reaction is typically carried out at room temperature and gives the 4-bromo derivative as the major product.

Table 1: Bromination of this compound

| Electrophile | Reagent | Solvent | Temperature | Major Product | Yield | Reference |

| Br⁺ | Br₂ | CCl₄ | Room Temp. | 4-Bromo-5,6,7,8-tetrahydro-1-naphthol | 22.9% | [5] |

Experimental Protocol: Preparation of 4-Bromo-5,6,7,8-tetrahydro-1-naphthol [5]

-

Dissolve 37 g (0.25 mol) of this compound in 150 ml of carbon tetrachloride in a flask equipped with a dropping funnel and a magnetic stirrer.

-

Prepare a solution of 44 g (0.25 mol) of bromine in 50 ml of carbon tetrachloride and add it dropwise to the stirred solution of the naphthol.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature.

-

Remove the solvent in vacuo to obtain the crude product.

-